molecular formula C17H15NO3 B126226 (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate CAS No. 156939-62-7

(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate

Cat. No.: B126226
CAS No.: 156939-62-7
M. Wt: 281.3 g/mol
InChI Key: DBTMQODRSDEGRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Corrosion Inhibition : A study by Chen (2018) describes the use of a derivative of (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate as a corrosion inhibitor for carbon steel in sodium chloride solution. This compound showed increased inhibition efficiency with higher concentrations and involved both physisorption and chemisorption mechanisms (Chen, 2018).

  • Electro-Optical Materials : Lukes et al. (2005) synthesized thiophene–fluorene π-conjugated derivatives, including compounds structurally similar to this compound, for potential use in electro-optical materials. Their research focused on the spectral characteristics of these compounds (Lukes et al., 2005).

  • UV Properties of Schiff Base Compounds : Wen-zhong (2011) investigated two new Schiff base compounds containing fluorene, examining their ultraviolet absorption properties. The study explored how solvent types and molecular structures affect absorption spectra (Wen-zhong, 2011).

  • Photophysical Properties : Athira et al. (2020) reported on the synthesis of blue emissive fluorene derivatives and investigated their photophysical properties, including absorption, solvatochromism, and emission. This study highlights the potential of fluorene derivatives in optoelectronic applications (Athira, Meerakrishna, & Shanmugam, 2020).

  • Mechanofluorochromic Organic Solids : Kuimov et al. (2020) explored the use of a fluorene derivative as a building block for materials that exhibit aggregation-induced emission enhancement and mechanofluorochromism. Their research contributes to the development of materials that change emission colors when subjected to mechanical stimuli (Kuimov et al., 2020).

  • Sensitive Probes for Iodide : Zhao et al. (2012) synthesized a fluorene oligomer with carbazole side chains to detect iodide ions. This compound demonstrated high fluorescence quenching sensitivity and selectivity, making it a potential candidate for sensing applications (Zhao, Yao, Zhang, & Ma, 2012).

  • Fluorescent Chemosensor : Han et al. (2020) synthesized new fluorene compounds for sensing applications. Their research focused on the selective detection of picric acid, Fe3+, and L-arginine, demonstrating the utility of fluorene derivatives in environmental and biological sensing (Han et al., 2020).

Safety and Hazards

N-Fmoc glycylaldehyde is an organic compound and needs to be operated in the laboratory. Appropriate protective equipment such as gloves and goggles should be worn during use. Direct contact should be avoided because the compound may cause irritation to the skin, eyes, and respiratory tract . In addition, it should be operated in a well-ventilated place, and pay attention to fire and explosion prevention measures .

Mechanism of Action

Target of Action

(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate, also known as N-Fmoc glycylaldehyde, is an organic compound commonly used in peptide synthesis in solid-phase synthesis . The primary target of this compound is the amino group of the peptide chain .

Mode of Action

The compound acts as a protecting group in the process of peptide synthesis . In the early stages of peptide synthesis, it can be added to the amino group of the peptide chain to protect its reactivity .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . After the synthesis is complete, the N-Fmoc group can be removed by treatment with a strong acid such as hydrofluoric acid to obtain a pure peptide product .

Pharmacokinetics

It is known that the compound is a white solid with good solubility and is soluble in some organic solvents such as dimethyl sulfoxide (dmso) and chloroform .

Result of Action

The result of the action of this compound is the protection of the amino group of the peptide chain during peptide synthesis . This allows for the successful synthesis of the peptide without unwanted side reactions.

Action Environment

The compound is relatively stable at room temperature, but stored in the dark can extend its life . It should be operated in a well-ventilated place, and attention should be paid to fire and explosion prevention measures . The compound may cause irritation to the skin, eyes, and respiratory tract, so appropriate protective equipment such as gloves and goggles should be worn during use .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-10-9-18-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,10,16H,9,11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTMQODRSDEGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347615
Record name 9H-Fluoren-9-ylmethyl (2-oxoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156939-62-7
Record name 9H-Fluoren-9-ylmethyl (2-oxoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9H-fluoren-9-yl)methyl N-(2-oxoethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Wang resin (70 g, 119 mmol, PL-Wang, Polymer Labs, 1.7 mmol/g.) was swollen in 550 mL of methylene chloride and 100 mL of DMF and stirred for 30 min with an overhead stirrer. 71 g (238 mmol) of FMOC-glycine were added, followed by 60 g (476 mmol) of diisopropylcarbodiimide and 2.4 g (19.7 mmol) of 4-dimethylaminopyridine. The reaction was stirred for 3.5 h at room temperature, the resin was filtered, washed with alternating methanol and methylene chloride and dried in a vacuum oven.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
550 mL
Type
solvent
Reaction Step Four
Quantity
2.4 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate
Reactant of Route 2
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate
Reactant of Route 3
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate
Reactant of Route 4
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate
Reactant of Route 5
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate
Reactant of Route 6
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.